Cas no 851404-72-3 (3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide)
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide
- Butanamide, N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-3-methyl-
- AKOS016488571
- SMR000016191
- 851404-72-3
- SR-01000124296
- SR-01000124296-1
- IFLab1_002712
- CHEMBL1340036
- HMS2255E15
- AB00669429-01
- MLS000101570
- 3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide
- F0611-0476
- HMS1419L06
- 3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide
-
- Inchi: 1S/C17H22N2O2/c1-11(2)8-16(20)18-7-6-14-10-13-5-4-12(3)9-15(13)19-17(14)21/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21)
- InChI Key: RQPVLTHUWWNNSV-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)CC(C)C
Computed Properties
- Exact Mass: 286.168127949g/mol
- Monoisotopic Mass: 286.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.089±0.06 g/cm3(Predicted)
- Boiling Point: 541.1±50.0 °C(Predicted)
- pka: 11.66±0.70(Predicted)
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0476-2μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-5μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-10μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-20μmol |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-1mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-2mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-3mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-4mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-5mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0476-10mg |
3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]butanamide |
851404-72-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide
Comprehensive Guide to 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide (CAS No. 851404-72-3): Properties, Applications, and Market Insights
3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide (CAS No. 851404-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This quinoline derivative features a unique molecular structure combining a butanamide moiety with a 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl group, making it valuable for various applications. Researchers and industry professionals frequently search for information on its synthesis, biological activity, and potential uses in drug development.
The compound's molecular formula and exact weight are critical for researchers working on structure-activity relationship (SAR) studies. With the growing interest in small molecule therapeutics, 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide has been explored for its potential interactions with biological targets. Recent studies suggest its relevance in modulating specific enzymatic pathways, though detailed pharmacological data remains under investigation. This aligns with current trends in precision medicine and targeted drug discovery.
From a chemical perspective, the methyl and oxo functional groups in 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide contribute to its solubility profile and reactivity. The compound typically appears as a white to off-white crystalline powder under standard conditions. Its stability data is particularly important for formulation scientists, with degradation studies showing optimal performance when stored in controlled environments. These characteristics make it suitable for high-throughput screening applications in modern drug discovery platforms.
The synthesis route for 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide involves multi-step organic reactions, typically starting from commercially available quinoline precursors. Process chemists have developed optimized protocols to achieve high yields while maintaining excellent purity standards. Recent advancements in green chemistry have led to improved synthetic methods with reduced environmental impact, addressing the pharmaceutical industry's growing sustainability concerns.
Analytical characterization of 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm the compound's identity and purity, which are crucial for research reproducibility. The development of robust analytical methods has been particularly important as regulatory requirements for research chemicals become more stringent worldwide.
In the pharmaceutical sector, 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide has shown promise in preliminary biological screening. While not yet approved for therapeutic use, its structural features suggest potential applications in addressing unmet medical needs. The compound's drug-like properties make it a candidate for further investigation in various disease models, particularly where quinoline-based compounds have demonstrated historical efficacy.
The global market for specialized pharmaceutical intermediates like 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide has seen steady growth, driven by increased R&D investment in novel therapeutics. Suppliers typically offer the compound in research quantities, with custom synthesis options available for larger-scale requirements. Pricing trends reflect the compound's complexity and the specialized expertise required for its production.
Handling and storage recommendations for 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended when working with the compound in powder form. These precautions align with current laboratory safety standards and good research practices.
Future research directions for 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide may include detailed pharmacokinetic studies, formulation development, and expanded biological screening. The compound's structural versatility offers opportunities for medicinal chemistry optimization, potentially leading to novel derivatives with enhanced properties. Such developments would be particularly relevant to current trends in fragment-based drug design and lead compound optimization.
For researchers seeking additional information about 3-methyl-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbutanamide (CAS No. 851404-72-3, comprehensive technical data sheets are available from specialty chemical suppliers. These documents typically include detailed specifications, analytical data, and handling guidelines to support experimental work. The availability of such high-quality research materials facilitates advancements in chemical biology and drug discovery programs worldwide.
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